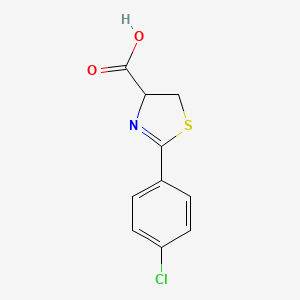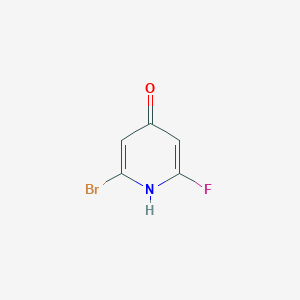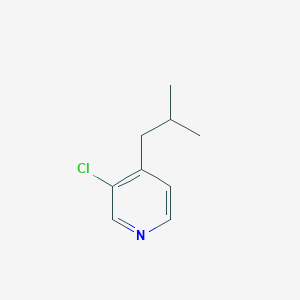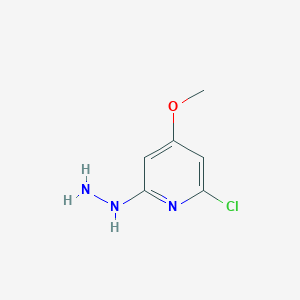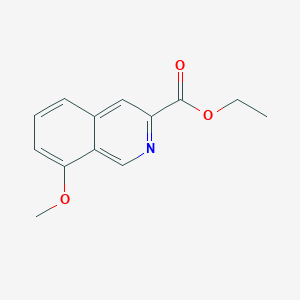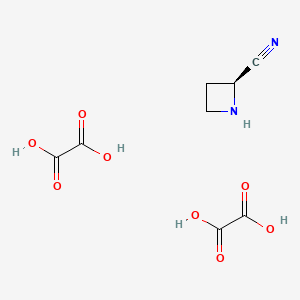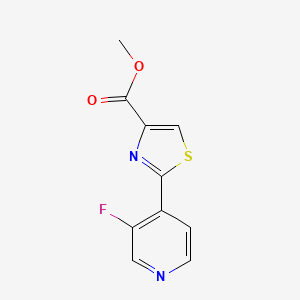
Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with thioamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(3-Chloropyridin-4-yl)thiazole-4-carboxylate
- Methyl 2-(3-Bromopyridin-4-yl)thiazole-4-carboxylate
- Methyl 2-(3-Iodopyridin-4-yl)thiazole-4-carboxylate
Uniqueness
Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its halogenated analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold in drug design.
特性
分子式 |
C10H7FN2O2S |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
methyl 2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H7FN2O2S/c1-15-10(14)8-5-16-9(13-8)6-2-3-12-4-7(6)11/h2-5H,1H3 |
InChIキー |
PFMUUTOGDNNSII-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=N1)C2=C(C=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



